molecular formula C11H9NO4S B12572678 5,6-Benzothiazoledicarboxylic acid, dimethyl ester CAS No. 185145-61-3

5,6-Benzothiazoledicarboxylic acid, dimethyl ester

Cat. No.: B12572678
CAS No.: 185145-61-3
M. Wt: 251.26 g/mol
InChI Key: FSTYTUVOINDNGZ-UHFFFAOYSA-N
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Description

5,6-Benzothiazoledicarboxylic acid, dimethyl ester is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Benzothiazoledicarboxylic acid, dimethyl ester typically involves the esterification of 5,6-Benzothiazoledicarboxylic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of silica-mediated monohydrolysis has also been explored for the selective production of monoesters .

Chemical Reactions Analysis

Types of Reactions

5,6-Benzothiazoledicarboxylic acid, dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Benzothiazoledicarboxylic acid, dimethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Benzothiazoledicarboxylic acid, dimethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Benzothiazoledicarboxylic acid, dimethyl ester is unique due to its benzothiazole ring, which imparts specific chemical and biological properties. This structural feature makes it a valuable compound in various fields, particularly in medicinal chemistry and material science .

Properties

CAS No.

185145-61-3

Molecular Formula

C11H9NO4S

Molecular Weight

251.26 g/mol

IUPAC Name

dimethyl 1,3-benzothiazole-5,6-dicarboxylate

InChI

InChI=1S/C11H9NO4S/c1-15-10(13)6-3-8-9(17-5-12-8)4-7(6)11(14)16-2/h3-5H,1-2H3

InChI Key

FSTYTUVOINDNGZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1C(=O)OC)SC=N2

Origin of Product

United States

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